molecular formula C8H11ClN2O2S B6185299 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 1521863-81-9

2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B6185299
CAS No.: 1521863-81-9
M. Wt: 234.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the thiazole ring can be formed through cyclization reactions involving sulfur and nitrogen-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiazole derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .

Uniqueness

What sets 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride apart is its unique combination of the pyrrolidine and thiazole rings, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1521863-81-9

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.